Cas no 85723-75-7 (2-(3-Methylpiperidin-1-yl)ethanamine)
2-(3-Methylpiperidin-1-yl)ethanamine Chemical and Physical Properties
Names and Identifiers
-
- 2-(3-Methylpiperidin-1-yl)ethanamine
- 2-(3-methyl-1-piperidinyl)ethanamine(SALTDATA: FREE)
- 2-(3-Methyl-piperidin-1-yl)-ethylamine
- 2-(3-methyl-1-piperidinyl)ethanamine
- AKOS000143704
- 2-(3-methylpiperidin-1-yl)ethan-1-amine
- 85723-75-7
- SCHEMBL11200756
- DTXSID10389893
- MFCD03701703
- SB41963
- FS-4955
- Z271005842
- EN300-40424
- AKOS016037569
- BB 0240817
- STK500808
- G32017
- ALBB-004100
-
- MDL: MFCD03701703
- Inchi: 1S/C8H18N2/c1-8-3-2-5-10(7-8)6-4-9/h8H,2-7,9H2,1H3
- InChI Key: XGUMSCJZZRIGOO-UHFFFAOYSA-N
- SMILES: N1(CCN)CCCC(C)C1
Computed Properties
- Exact Mass: 142.146998583g/mol
- Monoisotopic Mass: 142.146998583g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 93.3
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 29.3Ų
Experimental Properties
- Density: 0.9±0.1 g/cm3
- Boiling Point: 199.8±8.0 °C at 760 mmHg
- Flash Point: 71.0±13.6 °C
- Vapor Pressure: 0.3±0.4 mmHg at 25°C
2-(3-Methylpiperidin-1-yl)ethanamine Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-(3-Methylpiperidin-1-yl)ethanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M647350-100mg |
2-(3-methylpiperidin-1-yl)ethanamine |
85723-75-7 | 100mg |
$ 70.00 | 2022-06-03 | ||
| TRC | M647350-500mg |
2-(3-methylpiperidin-1-yl)ethanamine |
85723-75-7 | 500mg |
$ 230.00 | 2022-06-03 | ||
| TRC | M647350-1g |
2-(3-methylpiperidin-1-yl)ethanamine |
85723-75-7 | 1g |
$ 340.00 | 2022-06-03 | ||
| Fluorochem | 029687-250mg |
2-(3-Methyl-piperidin-1-yl)-ethylamine |
85723-75-7 | 95% | 250mg |
£77.00 | 2022-03-01 | |
| Fluorochem | 029687-1g |
2-(3-Methyl-piperidin-1-yl)-ethylamine |
85723-75-7 | 95% | 1g |
£118.00 | 2022-03-01 | |
| Fluorochem | 029687-5g |
2-(3-Methyl-piperidin-1-yl)-ethylamine |
85723-75-7 | 95% | 5g |
£372.00 | 2022-03-01 | |
| Fluorochem | 029687-10g |
2-(3-Methyl-piperidin-1-yl)-ethylamine |
85723-75-7 | 95% | 10g |
£607.00 | 2022-03-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 008511-1g |
2-(3-Methyl-piperidin-1-yl)-ethylamine |
85723-75-7 | 1g |
6144CNY | 2021-05-07 | ||
| Chemenu | CM115175-5g |
2-(3-methylpiperidin-1-yl)ethanamine |
85723-75-7 | 95% | 5g |
$600 | 2021-08-06 | |
| Chemenu | CM115175-10g |
2-(3-methylpiperidin-1-yl)ethanamine |
85723-75-7 | 95% | 10g |
$960 | 2021-08-06 |
2-(3-Methylpiperidin-1-yl)ethanamine Suppliers
2-(3-Methylpiperidin-1-yl)ethanamine Related Literature
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1. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
Additional information on 2-(3-Methylpiperidin-1-yl)ethanamine
Comprehensive Overview of 2-(3-Methylpiperidin-1-yl)ethanamine (CAS No. 85723-75-7): Properties, Applications, and Industry Insights
2-(3-Methylpiperidin-1-yl)ethanamine (CAS No. 85723-75-7) is a specialized organic compound gaining attention in pharmaceutical and chemical research due to its unique structural features. This piperidine derivative combines a methyl-substituted piperidine ring with an ethylamine side chain, making it valuable for drug discovery and material science applications. Its molecular formula C8H18N2 and moderate polarity contribute to its solubility profile, which is frequently discussed in solvent compatibility studies.
Recent trends show growing interest in nitrogen-containing heterocycles like this compound, particularly for their role in central nervous system (CNS) drug development. Researchers are exploring its potential as a pharmacophore building block, with particular focus on its bioisosteric replacement capabilities in medicinal chemistry. The 3-methylpiperidine moiety offers steric advantages that are being investigated in structure-activity relationship (SAR) studies for various therapeutic targets.
From a synthetic chemistry perspective, 85723-75-7 demonstrates interesting reactivity patterns. The secondary amine functionality allows for diverse N-alkylation reactions, while the ethylamine tail can participate in Schiff base formation or amide coupling. These characteristics make it valuable for creating molecular libraries in combinatorial chemistry. Current literature highlights its use in developing allosteric modulators for various receptor systems.
Analytical chemists have developed robust HPLC methods for characterizing 2-(3-Methylpiperidin-1-yl)ethanamine, with particular attention to chiral separation techniques when working with enantiomerically pure forms. The compound's basic pKa value (approximately 10.2) influences its chromatographic behavior, a topic frequently searched by analytical method development teams. Stability studies indicate good thermal resilience below 150°C, making it suitable for various process chemistry applications.
In material science, researchers are investigating this amine's potential as a ligand precursor for catalytic systems or as a monomer modifier in polymer chemistry. Its bifunctional nature allows participation in both chain elongation and cross-linking reactions. Recent patent literature reveals innovative applications in creating smart materials with pH-responsive properties, aligning with current interests in stimuli-responsive polymers.
The compound's ADME properties (Absorption, Distribution, Metabolism, Excretion) are subjects of ongoing research, particularly regarding its blood-brain barrier permeability—a hot topic in neuropharmacology circles. Computational chemistry studies utilizing molecular docking simulations suggest interesting interactions with various neurotransmitter receptors, though clinical applications remain exploratory. These aspects generate frequent queries in cheminformatics databases and drug design forums.
Quality control specifications for CAS 85723-75-7 typically require ≥98% purity by GC analysis, with strict limits on process-related impurities. The pharmaceutical industry's emphasis on ICH guidelines has driven development of sensitive LC-MS methods for impurity profiling. These analytical challenges represent common search topics among quality assurance professionals working with similar amine compounds.
From a regulatory standpoint, proper handling of 2-(3-Methylpiperidin-1-yl)ethanamine requires standard laboratory safety protocols for amine compounds. While not classified as hazardous under major regulatory frameworks, its hygroscopic nature necessitates moisture-controlled storage—a practical consideration frequently discussed in chemical handling forums. The compound's shelf life stability under various conditions remains an active research area.
Emerging applications include its use as a template molecule in molecular imprinting technology for sensor development. Researchers are exploring its potential in creating selective recognition sites for environmental monitoring devices—an application aligning with current interests in green chemistry and sustainable detection methods. This innovative direction has sparked numerous academic collaborations investigating its supramolecular chemistry potential.
The global market for piperidine derivatives like 85723-75-7 shows steady growth, driven by pharmaceutical R&D investments. Industry reports highlight increasing demand for high-purity specialty amines in contract research organizations and drug discovery platforms. Supply chain professionals frequently search for information about bulk synthesis scalability and GMP manufacturing options for such compounds.
Future research directions may explore the compound's potential in bioconjugation chemistry or as a linker molecule in proteolysis-targeting chimeras (PROTACs)—a cutting-edge area in targeted protein degradation therapeutics. These advanced applications demonstrate how traditional heterocyclic building blocks continue finding relevance in modern drug discovery paradigms.
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